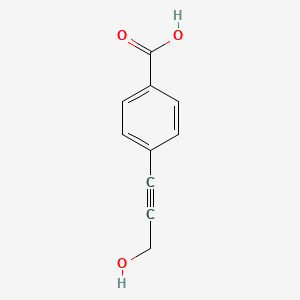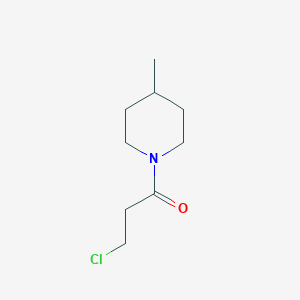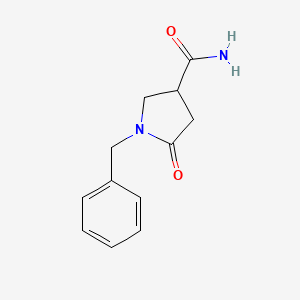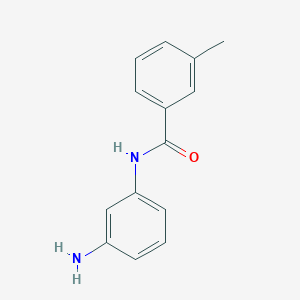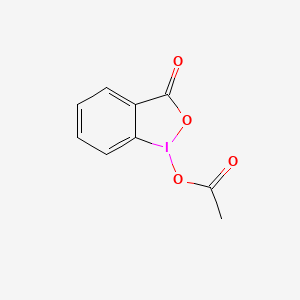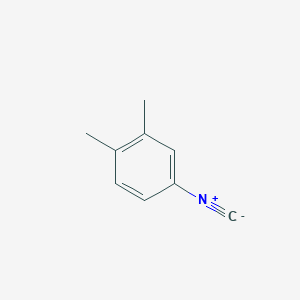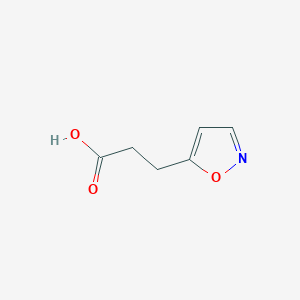
3-Isoxazol-5-ylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoxazol-5-ylpropanoic acid is a biochemical compound used for proteomics research . It has a molecular formula of C6H7NO3 and a molecular weight of 141.12 .
Synthesis Analysis
The synthesis of isoxazole derivatives, such as 3-Isoxazol-5-ylpropanoic acid, often involves the use of 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . The compounds are then isolated and characterized by spectroscopic methods .Molecular Structure Analysis
The molecular structure of 3-Isoxazol-5-ylpropanoic acid consists of a five-membered isoxazole ring attached to a propanoic acid group .Chemical Reactions Analysis
Isoxazole derivatives, including 3-Isoxazol-5-ylpropanoic acid, have been synthesized using various chemical reactions. For instance, one study reported the synthesis of isoxazole derivatives using immobilized Cu (I) in metformin-functionalized β-cyclodextrin as a catalyst .Applications De Recherche Scientifique
Application 1: Promoting Fibroblast Proliferation
- Summary of the Application : This study presents the chemical synthesis, purification, and characterization of a novel non-natural synthetic amino acid . The compound demonstrated its ability to enhance fibroblast cell growth, highlighting its potential for tissue regenerative applications .
- Methods of Application : The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination . Dynamic Light Scattering (DLS) analysis was used to demonstrate its ability to form aggregates . Cellular biological assays were used to reveal its ability to enhance fibroblast cell growth .
- Results or Outcomes : The synthetic amino acid was found to bind serum albumins and form aggregates with an average size of 391 nm . It was also found to enhance fibroblast cell growth .
Application 2: Drug Discovery
- Summary of the Application : Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
- Methods of Application : The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
- Results or Outcomes : Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .
Application 3: Analgesic and Anti-inflammatory
- Summary of the Application : Isoxazole derivatives have shown potential as analgesics and anti-inflammatory agents . The substitution of various groups on the isoxazole ring imparts different activity .
- Methods of Application : The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
- Results or Outcomes : The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .
Application 4: Green Chemistry
- Summary of the Application : A scalable, solvent-free synthesis of 3,5-isoxazoles under ball-milling conditions has been developed . This methodology allows the synthesis of 3,5-isoxazoles in moderate to excellent yields from terminal alkynes and hydroxyimidoyl chlorides, using a recyclable Cu/Al2O3 nanocomposite catalyst .
- Methods of Application : The proposed methodology involves 1,3-dipolar cycloaddition between terminal alkynes and nitrile oxides formed in situ by deprotonation of hydroxyimidoyl chlorides .
- Results or Outcomes : The proposed conditions are reproducible to a 1.0-gram scale without further milling time variations .
Application 5: Acetylcholinesterase Inhibitors
- Summary of the Application : Isoxazole derivatives have been tested for their in-vitro acetylcholinesterase (AChE) activity, which is a common treatment for early stages of Alzheimer’s disease .
- Methods of Application : The isoxazoles were synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite. They were also isolated and characterized by spectroscopic methods. The in-vitro activity was measured by an adapted version of Ellman’s assay .
- Results or Outcomes : The isoxazoles are described as inhibitors of AChE. The most potent compound in the series exhibited a moderate inhibitory activity .
Application 6: Proteomics Research
- Summary of the Application : 3-Isoxazol-5-ylpropanoic acid is used as a biochemical for proteomics research .
- Methods of Application : This compound is used in various proteomics experiments, although the specific methods of application can vary depending on the nature of the research .
- Results or Outcomes : The outcomes of this application can vary widely, as they depend on the specific research questions being investigated .
Propriétés
IUPAC Name |
3-(1,2-oxazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-4-7-10-5/h3-4H,1-2H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYBODHSQLOQOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415537 |
Source


|
| Record name | 5-Isoxazolepropanoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isoxazol-5-ylpropanoic acid | |
CAS RN |
98140-73-9 |
Source


|
| Record name | 5-Isoxazolepropanoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

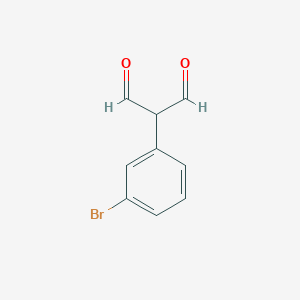

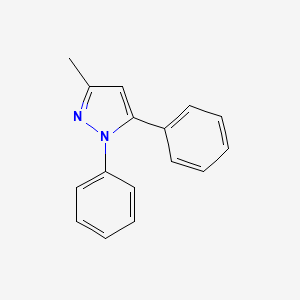
![4-[2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic Acid](/img/structure/B1336037.png)
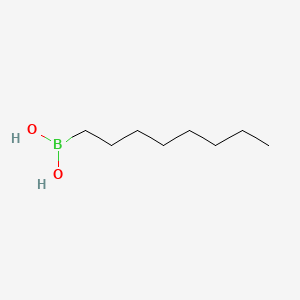
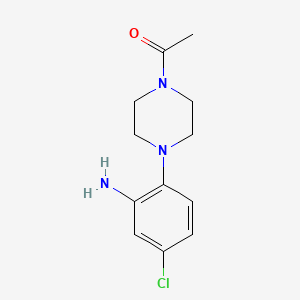
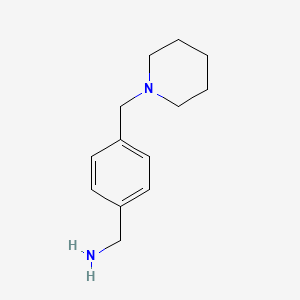
![3,3,4,4-Tetrafluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B1336050.png)
